Diacetone fructose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

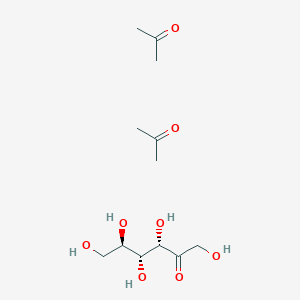

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24O8 |

|---|---|

Molecular Weight |

296.31 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |

InChI |

InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1 |

InChI Key |

BQYPOGXVXCJSMU-ABICQQBESA-N |

Isomeric SMILES |

CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

Canonical SMILES |

CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, a key protected derivative of D-fructose. This compound serves as a crucial building block in the synthesis of various biologically active molecules and complex carbohydrates, including the anticonvulsant drug Topiramate. This document details its structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Core Molecular Structure and Properties

2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is a bicyclic acetal (B89532) of D-fructose where two isopropylidene groups protect the hydroxyl groups at positions 2,3 and 4,5. This protection renders the molecule more stable and soluble in organic solvents, facilitating its use in a variety of chemical transformations.

The molecular structure has been confirmed by X-ray crystallography.[1][2][3][4] The six-membered fructopyranose ring adopts a twist-boat conformation.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [5] |

| Molecular Weight | 260.28 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 94-98 °C | [6] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | [5][7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | See Figure S14 in the supporting information of the cited reference for the spectrum. | [8] |

| FTIR (cm⁻¹) | 3279 (O-H), 2984, 2937, 2897 (C-H), 1242, 1104, 1063 (C-O) | [9] |

| Mass Spectrometry | Deuterium-labeled internal standards are available for quantitative analysis by GC-MS or LC-MS. | [10] |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic (for the 1-O-methyl derivative) | [1] |

| Space Group | P2₁2₁2₁ (for the 1-O-methyl derivative) | [1] |

| a (Å) | 12.388 (2) (for the 1-O-methyl derivative) | [1] |

| b (Å) | 13.307 (5) (for the 1-O-methyl derivative) | [1] |

| c (Å) | 8.660 (1) (for the 1-O-methyl derivative) | [1] |

| V (ų) | 1427.4 (9) (for the 1-O-methyl derivative) | [1] |

| Z | 4 (for the 1-O-methyl derivative) | [1] |

Experimental Protocols

The most common method for the synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose involves the reaction of D-fructose with acetone (B3395972) in the presence of an acid catalyst.

Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

Materials:

-

D-Fructose

-

Acetone

-

Sulfuric acid (concentrated)

-

Sodium carbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (B86663)

-

Diethyl ether

Procedure:

-

A suspension of D-fructose in acetone is cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the stirred suspension. The reaction is typically stirred for several hours at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is neutralized with a base such as sodium carbonate.

-

The inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of diethyl ether and hexane as the eluent.[2]

-

The pure product is obtained as a white solid after evaporation of the solvents.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.

Caption: Synthesis and purification workflow for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.

Key Chemical Transformations

This protected fructose (B13574) derivative is a versatile intermediate for various chemical transformations. The free primary hydroxyl group at the C-1 position is a key site for further functionalization.

Caption: Key chemical transformations of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.

Applications in Drug Development and Synthesis

2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is a critical starting material in the synthesis of Topiramate, an anticonvulsant medication.[11] The synthesis involves the sulfamoylation of the primary hydroxyl group, followed by the introduction of a sulfamate (B1201201) group. Its protected nature allows for selective modification at the C-1 position without affecting the other hydroxyl groups of the fructose backbone.

Beyond its role in the synthesis of Topiramate, this compound is utilized as a chiral auxiliary in asymmetric synthesis, including Michael and Aldol addition reactions.[7] It is also a precursor for the synthesis of other complex carbohydrates and natural products.[2] The ability to selectively deprotect the isopropylidene groups provides a pathway to a variety of partially protected fructose derivatives, further expanding its synthetic utility.

References

- 1. The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 20880-92-6: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyra… [cymitquimica.com]

- 6. 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% 100 g | Request for Quote [thermofisher.com]

- 7. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.be]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Diacetone Fructose: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone fructose (B13574), formally known as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, is a versatile and valuable carbohydrate derivative. It serves as a crucial intermediate and chiral building block in a multitude of synthetic applications, ranging from the development of novel therapeutic agents to the creation of complex carbohydrate structures.[1][2] Its unique structural features, wherein the hydroxyl groups of fructose are protected by isopropylidene groups, render it stable and soluble in organic solvents, facilitating a wide range of chemical modifications.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of diacetone fructose, detailed experimental protocols, and visualizations of key synthetic pathways and workflows.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a molecular formula of C12H20O6 and a molecular weight of 260.28 g/mol .[3][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C12H20O6 | [3][4][5] |

| Molecular Weight | 260.28 g/mol | [3][4][5] |

| CAS Number | 20880-92-6 | [3][5] |

| Appearance | White to off-white powder/crystals | [3][6] |

| Melting Point | 94.0-97.5 °C | [3] |

| Boiling Point | 148 °C at 10 mmHg | [7] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [8] |

| Specific Optical Rotation [α]D20 (c=1, H2O) | -30.5° to -35° | [3][6] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3][5][7][9] |

Experimental Protocols

Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

This protocol describes the synthesis of this compound from D-fructose and acetone (B3395972), using sulfuric acid as a catalyst.[10][11]

Materials:

-

D-Fructose

-

Acetone (reagent grade)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask containing acetone, slowly add concentrated sulfuric acid while maintaining the temperature at approximately 10°C using an ice bath.

-

Gradually add D-fructose to the cooled acetone-sulfuric acid mixture, ensuring the temperature remains between 10 and 20°C.

-

Stir the resulting slurry at room temperature for 2 to 3 hours to allow the reaction to proceed to completion.

-

Cool the reaction mixture to 5°C and slowly add a solution of sodium hydroxide to neutralize the sulfuric acid, keeping the temperature below 20°C. A white precipitate will form.

-

Filter the precipitate and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

The crude product can then be purified by recrystallization.

Purification by Recrystallization

This protocol outlines the purification of crude this compound.[12][13]

Materials:

-

Crude this compound

-

Ethanol (B145695) or a mixture of diethyl ether and hexane

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a diethyl ether-hexane mixture) in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature. Crystals of pure this compound should start to form.

-

To maximize the yield, place the flask in an ice bath for at least 5 minutes to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals in the air or under vacuum.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[14][15]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for the isopropylidene methyl groups and the protons on the fructopyranose ring. A representative spectrum would show peaks around δ 1.31, 1.36, 1.50 (singlets, 12H, isopropylidene methyls), and multiplets for the ring protons between δ 3.80 and 4.56.[15]

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Synthetic Applications and Workflows

Synthesis of this compound

The synthesis of this compound from D-fructose is a foundational step for its use in further chemical transformations. The process involves the protection of the hydroxyl groups of fructose using acetone in the presence of an acid catalyst.

Role as a Chiral Auxiliary in Asymmetric Synthesis

This compound is utilized as a chiral auxiliary to control the stereochemical outcome of reactions, such as aldol (B89426) additions.[8][16][17] The rigid chiral environment provided by the this compound moiety directs the approach of reagents, leading to the preferential formation of one stereoisomer.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10244345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. biosynth.com [biosynth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% | Fisher Scientific [fishersci.ca]

- 9. Diacetoneglucose | CAS#:20880-92-6 | Chemsrc [chemsrc.com]

- 10. d-nb.info [d-nb.info]

- 11. KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate - Google Patents [patents.google.com]

- 12. US2813810A - Separation of d-glucose and d-fructose - Google Patents [patents.google.com]

- 13. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 14. arkat-usa.org [arkat-usa.org]

- 15. 2,3:4,5-Di-O-isopropylidenefructos-1-yl p-toluenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

Diacetone-β-D-fructose: A Linchpin in Synthetic Chemistry and Precursor to the Neurologically Active Agent Topiramate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetone-β-D-fructose, a protected derivative of D-fructose, is a cornerstone intermediate in synthetic organic chemistry. While not possessing a direct biological mechanism of action in a pharmacological context, its significance to the drug development industry is paramount, primarily serving as a crucial precursor in the synthesis of the widely used antiepileptic and migraine-prophylactic drug, Topiramate. This technical guide elucidates the role of diacetone-β-D-fructose as a synthetic intermediate, detailing its synthesis and chemical properties. Furthermore, it provides a comprehensive overview of the complex mechanism of action of its principal derivative, Topiramate, offering insights into the signaling pathways it modulates. This document aims to serve as a critical resource for researchers and professionals engaged in drug discovery and development, highlighting the journey from a chemically stabilized carbohydrate to a potent neurological therapeutic.

Diacetone-β-D-fructose: A Synthetic Workhorse

Diacetone-β-D-fructose (2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose) is a protected form of D-fructose where two of the hydroxyl groups are masked by isopropylidene ketals. This protection strategy is fundamental in multi-step syntheses, rendering the molecule soluble in organic solvents and allowing for selective chemical modifications at the unprotected hydroxyl group.[1] Its primary and most notable application is in the synthesis of Topiramate.[2][3]

Synthesis of Diacetone-β-D-fructose

The synthesis of diacetone-β-D-fructose involves the reaction of D-fructose with acetone (B3395972) in the presence of an acid catalyst. This process is a classic example of ketal formation to protect hydroxyl groups.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Synthesis of Diacetone Fructose (B13574)

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of diacetone fructose, a crucial protected form of D-fructose and a versatile building block in carbohydrate chemistry. This document details the seminal discovery by Emil Fischer and chronicles the evolution of synthetic methodologies, offering detailed experimental protocols and quantitative data for key procedures.

Discovery and Historical Context

The initial synthesis of a di-isopropylidene acetal (B89532) of fructose was first reported by the pioneering German chemist Emil Fischer in 1895 . In his foundational work on carbohydrates, Fischer treated D-fructose with acetone (B3395972) containing a small amount of hydrochloric acid (0.2%) as a catalyst. This reaction yielded what is now known as 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose , the kinetically favored product. In one of these early experiments, Fischer also isolated a small quantity of a second isomer, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose , but noted the difficulty in reproducing its formation under those specific conditions. This early work laid the groundwork for over a century of research into the selective protection of fructose, a critical step for its use in complex chemical synthesis.

Isomerism and Synthetic Control

The acetonation of D-fructose can yield two primary di-isopropylidene isomers, which are in equilibrium under acidic conditions. The control of reaction parameters is paramount to selectively synthesizing the desired isomer.

-

1,2:4,5-di-O-isopropylidene-β-D-fructopyranose : This isomer is the kinetic product , formed more rapidly under milder conditions or shorter reaction times.[1] Its formation is favored when the rearrangement to the more stable isomer is suppressed.

-

2,3:4,5-di-O-isopropylidene-β-D-fructopyranose : This isomer is the thermodynamic product , meaning it is more stable.[1] Its formation is favored by using higher acid concentrations, elevated temperatures, or longer reaction times, which allow the kinetic product to isomerize.[1]

The general synthetic pathway and the factors influencing isomer formation are illustrated in the diagrams below.

Caption: General experimental workflow for the synthesis of this compound.

References

Diacetone Fructose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Carbohydrate Intermediate

Diacetone fructose (B13574), a crystalline derivative of D-fructose, serves as a pivotal intermediate in carbohydrate chemistry. Its strategic use of isopropylidene protecting groups renders it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of diacetone fructose, detailing its synthesis, chemical properties, and diverse applications, with a focus on quantitative data and experimental methodologies.

Chemical Properties and Characterization

This compound, formally known as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20880-92-6 | [2][3] |

| Molecular Formula | C₁₂H₂₀O₆ | [4] |

| Molecular Weight | 260.28 g/mol | [4] |

| Melting Point | 94.0-97.5 °C | [1] |

| Optical Rotation | [α]D20 = -30.5 to -34.8° | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol. | [5] |

Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:

| Spectroscopy | Key Data | Reference |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 5.70 (d, 1H), 5.63 (d, 1H), 4.67 (dd, 1H), 4.53 (dd, 1H), 4.32 (d, 1H), 4.2 (d, 1H), 3.71 (d, 1H), 3.56 (d, 1H), 1.41 (s, 3H), 1.35 (s, 3H), 1.35 (s, 3H), 1.27 (s, 3H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) of 1-O-methacryloyl derivative | The carbon signals of the this compound moiety would be present. | [7] |

| FTIR (KBr) | ν (cm⁻¹): 3279 (-OH), 2984, 2937, 2897 (-CH, -CH₂, -CH₃), 1242, 1104, 1063 (C-O) | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed reaction of D-fructose with acetone (B3395972). This reaction takes advantage of the protection of the hydroxyl groups at the 2,3 and 4,5 positions by forming stable isopropylidene ketals.

Experimental Protocol: Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Materials:

-

D-Fructose

-

Acetone

-

Sulfuric acid

Procedure:

-

D-fructose is converted to 2,3:4,5-di-O-isopropylidene-D-fructopyranose using acetone and sulfuric acid as a catalyst.[1]

-

Recrystallization from a 1:1 mixture of diethyl ether and n-hexane (75 mL) yields white crystals of the product.[8]

Yield: 70%[8]

Synthesis of this compound.

Applications in Drug Development: Synthesis of Topiramate

This compound is a key intermediate in the synthesis of the antiepileptic drug Topiramate.[9] The synthesis involves a two-step process starting from this compound.

Experimental Protocol: Synthesis of Topiramate from this compound

Step 1: Esterification

-

This compound is reacted with sulfuryl chloride in a mixed solvent of toluene (B28343) and methylene (B1212753) chloride (9:1 v/v).[5]

-

The reaction is carried out under weak basic conditions using pyridine (B92270), a pyridine derivative, or triethylamine (B128534) at a temperature between 0 °C and 40 °C to generate the chlorosulfonic acid ester.[5]

Step 2: Amination

-

The resulting sulfonate is then reacted with ammonia (B1221849) in a mixed solvent of tetrahydrofuran (B95107) and methylene chloride (9:1 v/v) to produce the crude Topiramate.[5]

-

The wet product is subjected to vacuum drying at 45 °C for 6 hours to obtain the final product.[5]

Yield: 94 ± 3%[5]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10244345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. D-fructopyranose, 2,3:5,6-di-o-isopropylidene-, [webbook.nist.gov]

An In-depth Technical Guide to the Isomeric Forms of Diacetone Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone fructose (B13574), a derivative of D-fructose, is a versatile intermediate in carbohydrate chemistry, serving as a crucial building block in the synthesis of various biologically active molecules and rare sugars. Its utility stems from the protection of four of the five hydroxyl groups of fructose by two isopropylidene groups, allowing for selective chemical modifications at the remaining free hydroxyl group. The acetalization of D-fructose with acetone (B3395972) can lead to two primary isomeric forms: the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .[1][2] The selective synthesis of each isomer is paramount for its specific applications in further chemical transformations. This guide provides a comprehensive overview of these two isomers, detailing their synthesis, structural properties, and relevant experimental data.

Isomeric Structures and Nomenclature

The two principal isomers of diacetone fructose are both derivatives of β-D-fructopyranose. They differ in the positions of the two isopropylidene protecting groups on the pyranose ring.

-

1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose: This isomer has the isopropylidene groups spanning the C1-C2 and C4-C5 positions, leaving the C3 hydroxyl group free. It is the kinetic product of the acetalization reaction.[1]

-

2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose: In this isomer, the isopropylidene groups protect the C2-C3 and C4-C5 hydroxyls, leaving the C1 hydroxyl group available for reaction. This is the thermodynamically stable product.[2]

The chemical structures of these isomers are depicted in the diagram below.

Quantitative Data Summary

The physical and spectroscopic properties of the two isomers are summarized in the table below for easy comparison.

| Property | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose |

| Molecular Formula | C₁₂H₂₀O₆ | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol [3] | 260.28 g/mol |

| Melting Point | 116-120 °C | 94.0-97.5 °C[4] |

| Optical Rotation [α]D | -141 to -151° (c=1, CHCl₃) | -30.5 to -34.8° (c=1, CHCl₃)[4] |

| Appearance | Fine white needles[1] | White to off-white powder[4] |

Experimental Protocols

The selective synthesis of each isomer is achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the type of acid catalyst.

Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)

This protocol is adapted from Organic Syntheses.[1]

Workflow for the Synthesis of the Kinetic Isomer:

Detailed Methodology:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stir bar, suspend D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) in 350 mL of acetone.

-

Cooling and Acid Addition: Cool the flask in an ice bath for 15 minutes. Add 4.3 mL of 70% perchloric acid in one portion.

-

Reaction: Stir the resulting suspension for 6 hours at 0°C. The suspension should become a clear, colorless solution after 1-2 hours. It is crucial to control the reaction time to minimize the formation of the thermodynamically more stable isomer.[1]

-

Workup: Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL). Remove the solvent by rotary evaporation at 25°C to obtain a white solid.

-

Extraction: Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over sodium sulfate (B86663), filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL.

-

Crystallization: Add 100 mL of boiling hexane. Allow the flask to cool to room temperature to crystallize the product. Further crystallization can be achieved by cooling to -25°C for 4 hours.

-

Isolation: Isolate the solid by vacuum filtration and wash carefully with three 25-mL portions of cold (-25°C) hexane to yield fine white needles of the title compound.

Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product)

The synthesis of the thermodynamically stable isomer generally involves higher temperatures, higher concentrations of the acid catalyst, and longer reaction times, which allows for the isomerization of the initially formed kinetic product.[2] A general procedure is described by Brady, which involves the reaction of β-D-fructopyranose with acetone in the presence of sulfuric acid.[5]

Logical Relationship for Isomer Formation:

General Methodology:

-

Reaction: Treat D-fructose with a larger excess of acetone and a higher concentration of sulfuric acid compared to the synthesis of the kinetic isomer.

-

Isomerization: The reaction is typically allowed to proceed for a longer duration or at a higher temperature to facilitate the isomerization of the initially formed 1,2:4,5-isomer to the more stable 2,3:4,5-isomer.

-

Workup and Purification: The workup involves neutralization of the acid catalyst, removal of excess acetone, and purification of the product, often by crystallization.

Structural Confirmation and Spectroscopic Analysis

Confirmation of the isomeric structure is typically achieved through a combination of spectroscopic methods and, where possible, X-ray crystallography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts and coupling constants of the protons and carbons on the fructopyranose ring will differ significantly due to the different substitution patterns of the isopropylidene groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of the two isomers will show characteristic absorptions for the C-O and C-C bonds of the pyranose ring and the isopropylidene groups. While the spectra may be broadly similar, subtle differences in the fingerprint region can be used for differentiation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the stereochemistry and conformation of the molecule. The crystal structure of a sulfate ester derivative of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose has been reported, confirming a ²S₀ twist-boat conformation for the pyranose ring in this derivative.[6][7]

Applications in Drug Development and Research

This compound isomers are valuable intermediates in the synthesis of a wide range of compounds, including:

-

Chiral Auxiliaries: Their inherent chirality makes them useful as starting materials for the synthesis of chiral ligands and catalysts.

-

Synthesis of Rare Sugars: The selective protection of hydroxyl groups allows for epimerization or other transformations to produce rare and biologically important monosaccharides.

-

Glycosylation Reactions: As protected glycosyl donors or acceptors, they are used in the synthesis of complex oligosaccharides and glycoconjugates.

-

Pharmaceutical Intermediates: They serve as key building blocks in the synthesis of various pharmaceutical agents.

Conclusion

The two primary isomeric forms of this compound, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, are pivotal intermediates in carbohydrate chemistry. The ability to selectively synthesize either the kinetic or the thermodynamic product by controlling reaction conditions is crucial for their application in organic synthesis. This guide has provided a detailed overview of their structures, properties, and synthesis, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]

- 3. 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10467781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Diacetone Fructose: A Comprehensive Technical Guide for Biochemical Research and Drug Development

An in-depth exploration of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Diacetone Fructose), a versatile chiral building block and biochemical reagent. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.

Diacetone fructose (B13574), a protected derivative of D-fructose, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and pharmaceuticals. Its rigid pyranose ring, with two isopropylidene groups protecting the hydroxyl functions at positions 2,3 and 4,5, leaves the primary hydroxyl group at C-1 available for selective modification. This unique structural feature makes it an invaluable chiral synthon in asymmetric synthesis, enabling the stereoselective construction of intricate molecular architectures.

Physicochemical Properties

This compound is a white crystalline solid with good solubility in various organic solvents. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₀O₆ | [1][2] |

| Molecular Weight | 260.28 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 94-97.5 °C | [2] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | [2] |

| Purity | ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the acid-catalyzed reaction of D-fructose with acetone (B3395972). Two primary isomers can be obtained depending on the reaction conditions: the kinetic product, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, and the thermodynamically more stable product, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. The latter is the more commonly utilized isomer in synthetic applications.

Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product)

A widely used method for the preparation of the thermodynamic isomer involves the reaction of D-fructose with acetone in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

-

Materials: D-fructose, acetone, concentrated sulfuric acid, sodium bicarbonate solution.

-

Procedure:

-

Suspend D-fructose in an excess of acetone.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitoring by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield white crystals.[3]

-

-

Yield: 70%[3]

Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)

The kinetic isomer can be preferentially obtained by carrying out the reaction at a lower temperature and with a milder acid catalyst.

Experimental Protocol:

-

Materials: D-Fructose, 2,2-dimethoxypropane (B42991), acetone, 70% perchloric acid, concentrated ammonium (B1175870) hydroxide, dichloromethane, hexane (B92381).

-

Procedure:

-

Suspend D-Fructose and 2,2-dimethoxypropane in acetone in a round-bottomed flask.

-

Cool the flask in an ice bath for 15 minutes.

-

Add 70% perchloric acid in one portion and stir the resulting suspension for 6 hours at 0°C.

-

Neutralize the acid with concentrated ammonium hydroxide.

-

Remove the solvent by rotary evaporation to give a white solid.

-

Dissolve the solid in dichloromethane, wash with saturated sodium chloride solution, dry over sodium sulfate, filter, and concentrate.

-

Add boiling hexane and allow the product to crystallize upon cooling to room temperature and then to -25°C.

-

Isolate the solid by vacuum filtration and wash with cold hexane to give fine white needles.[4]

-

-

Yield: 51-52%[4]

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

The following table summarizes the reported NMR data for the thermodynamic isomer.

| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 5.70 (d, J=6.8Hz, 1H) | |

| 5.63 (d, J=6.4Hz, 1H) | |

| 4.67 (dd, J=6.8, 6.4Hz, 1H) | |

| 4.53 (dd, J=8.0, 2.1Hz, 1H) | |

| 4.32 (d, J=2.2Hz, 1H) | |

| 4.20 (d, J=7.9Hz, 1H) | |

| 3.71 (d, J=13.0Hz, 1H) | |

| 3.56 (d, J=13.0Hz, 1H) | |

| 1.41 (s, 3H) | Isopropylidene CH₃ |

| 1.35 (s, 3H) | Isopropylidene CH₃ |

| 1.35 (s, 3H) | Isopropylidene CH₃ |

| 1.27 (s, 3H) | Isopropylidene CH₃ |

Note: Complete and assigned ¹³C NMR data was not available in the provided search results.

Applications in Biochemical Research and Drug Development

This compound's unique stereochemistry and the presence of a reactive primary hydroxyl group make it a valuable tool in several areas of research.

Chiral Building Block in Asymmetric Synthesis

This compound serves as a versatile chiral template for the synthesis of a variety of enantiomerically pure compounds. Its rigid structure allows for high stereocontrol in reactions at the C-1 position.

A prime example of its utility is in the synthesis of the antiepileptic drug, Topiramate. This compound is a key starting material in the multi-step synthesis of this important pharmaceutical.[5] The synthesis involves the sulfamoylation of the primary hydroxyl group of this compound, followed by further transformations.

References

An In-depth Technical Guide on the Solubility and Stability of Diacetone Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetone fructose (B13574), a key intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug topiramate, possesses physicochemical properties that are critical to its handling, purification, and formulation. This technical guide provides a comprehensive overview of the solubility and stability of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, the most common and thermodynamically stable isomer of diacetone fructose. This document summarizes available data on its solubility in various organic solvents and its stability under different environmental conditions, particularly pH and temperature. Detailed experimental protocols for determining these properties are also provided to aid researchers in their laboratory work.

Introduction

This compound (DAF), with the chemical formula C₁₂H₂₀O₆, is a crystalline solid derived from the reaction of fructose with acetone (B3395972) in the presence of an acid catalyst.[1] It exists as two primary isomers: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. The 2,3:4,5- isomer is the more thermally stable of the two.[1] A thorough understanding of the solubility and stability of this compound is paramount for its efficient synthesis, purification, storage, and use in subsequent chemical transformations. This guide aims to consolidate the available technical information and provide practical experimental methodologies for researchers and professionals in the field of drug development and organic synthesis.

Solubility of this compound

This compound is a white to off-white crystalline powder.[2][3] While qualitative descriptions of its solubility are available, quantitative data in the scientific literature is sparse. This section summarizes the known solubility characteristics and provides a general protocol for its quantitative determination.

Qualitative Solubility

This compound is reported to be soluble in a range of common organic solvents. This solubility is attributed to the presence of the isopropylidene groups, which impart a less polar character to the molecule compared to unprotected fructose.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [4][5] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [4][5] |

| Methanol | Soluble | [2][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

Quantitative Solubility

Experimental Protocol for Determining Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) or a UV detector at a low wavelength (as this compound lacks a strong chromophore).[7]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specific temperature, typically expressed in g/100 mL or mg/mL.

-

Workflow for Solubility Determination:

Stability of this compound

The stability of this compound is a critical factor, particularly concerning its storage and its use in synthetic routes that may involve acidic or basic conditions. The primary degradation pathway for this compound is hydrolysis of the isopropylidene groups to regenerate fructose.

pH-Dependent Stability

This compound is susceptible to acid-catalyzed hydrolysis.[1] The rate of this hydrolysis is dependent on the pH of the medium. Strong acidic conditions can lead to rapid degradation.[1] While specific pH-rate profiles are not extensively documented in the literature, it is known that the hydrolysis is significantly slower at neutral and basic pH.

Table 2: Stability of this compound under Different pH Conditions

| Condition | Stability | Comments | Reference(s) |

| Acidic (e.g., HCl, H₂SO₄, Oxalic Acid) | Unstable | Hydrolyzes to fructose and acetone. Rate is dependent on acid strength and concentration. | [1] |

| Neutral | Relatively Stable | Hydrolysis is slow. | |

| Basic | Generally Stable | Less prone to hydrolysis compared to acidic conditions. |

Thermal Stability

The thermal stability of this compound is also an important consideration. The 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose isomer is known to be more thermally stable than the 1,2:4,5- isomer.[1] It is recommended to store this compound at low temperatures, such as -20°C, to minimize degradation over time.[8] It should also be stored in a dry environment, as the presence of moisture can facilitate hydrolysis.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions.

Experimental Protocol for Forced Degradation Study:

-

Acid Hydrolysis:

-

Dissolve this compound in a solution of a mineral acid (e.g., 0.1 M HCl).

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a solution of a base (e.g., 0.1 M NaOH).

-

Maintain the solution at room temperature or elevated temperature and monitor for degradation over time.

-

Neutralize samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and analyze at different time intervals.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80 °C) for an extended period.

-

Dissolve the stressed solid in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV and visible light according to ICH guidelines.

-

Analyze the solution by HPLC and compare it to a control sample kept in the dark.

-

Workflow for Forced Degradation Studies:

Analytical Method for Stability Studies

A stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.

Recommended HPLC Method:

-

Column: A C18 column is generally suitable for the analysis of moderately polar compounds like this compound.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reverse-phase chromatography of carbohydrates.

-

Detector: A Refractive Index (RI) detector is often used for carbohydrate analysis due to their lack of a strong UV chromophore. Alternatively, a UV detector at a low wavelength (e.g., 190-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be employed.

-

Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The specificity of the method should be confirmed by demonstrating that the degradation products are well-resolved from the parent compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While it is known to be soluble in several organic solvents and susceptible to acid-catalyzed hydrolysis, there is a clear need for more quantitative data in the scientific literature. The provided experimental protocols offer a starting point for researchers to generate this valuable data, which is essential for the efficient and reliable use of this compound in pharmaceutical development and other synthetic applications. Further studies to elucidate the kinetics of its degradation under various conditions would be highly beneficial to the scientific community.

References

- 1. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]

- 2. CAS 20880-92-6: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyra… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.be]

- 5. Diacetonefructose | 20880-92-6 [chemicalbook.com]

- 6. synthose.com [synthose.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Health consequences of fructose and its derivatives

An in-depth technical guide on the health consequences of fructose (B13574) and its derivatives, prepared for researchers, scientists, and drug development professionals.

Abstract

Fructose, a monosaccharide commonly found in fruits, honey, and increasingly in industrialized sweeteners such as sucrose (B13894) and high-fructose corn syrup (HFCS), has seen a dramatic rise in consumption in recent decades. This increase parallels the growing prevalence of metabolic diseases. Unlike glucose, which is utilized by virtually every cell in the body, fructose is metabolized almost exclusively in the liver. This unique metabolic pathway has profound physiological consequences. Hepatic metabolism of fructose by fructokinase bypasses the primary rate-limiting step of glycolysis, leading to a rapid and unregulated flux of carbon skeletons into pathways of de novo lipogenesis (DNL) and uric acid production. Chronic overconsumption of fructose is strongly implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, dyslipidemia, and cardiovascular disease.[1][2] Furthermore, emerging evidence highlights the role of fructose in altering the gut microbiota, increasing intestinal permeability, and promoting systemic inflammation.[3][4] This guide provides a comprehensive technical overview of the metabolic fate of fructose, details the signaling pathways involved, summarizes quantitative data from key human and animal studies, and describes relevant experimental protocols to facilitate further research in this critical area of metabolic health.

Hepatic Fructose Metabolism

The liver is the primary site for the metabolism of ingested fructose.[5] Upon entering hepatocytes, primarily via GLUT2 and GLUT5 transporters, fructose is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose-1-phosphate (B91348) (F1P).[6] This initial step is critical as it traps fructose within the liver cells. The KHK-catalyzed reaction is rapid and not subject to the same negative feedback regulation that governs glycolysis, such as inhibition by ATP or citrate (B86180) that controls phosphofructokinase.[6] This lack of regulation allows for a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP).[7][8]

Aldolase B then cleaves F1P into two triose-phosphate intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P can then enter the glycolysis/gluconeogenesis pathways. Because these intermediates enter glycolysis downstream of the main regulatory enzyme, phosphofructokinase, their flux into downstream pathways is largely uncontrolled, providing abundant substrate for both glucose/glycogen production and, significantly, de novo lipogenesis.[6]

Health Consequences and Underlying Mechanisms

Non-Alcoholic Fatty Liver Disease (NAFLD)

Excessive fructose consumption is a primary driver of NAFLD, characterized by the accumulation of triglycerides in the liver (hepatic steatosis).[1] Fructose promotes de novo lipogenesis by providing an unregulated source of acetyl-CoA, the building block for fatty acid synthesis, and by activating key lipogenic transcription factors.[7]

Signaling Pathway for De Novo Lipogenesis: Fructose metabolites activate Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7][9] These transcription factors upregulate the expression of critical lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), driving the synthesis of fatty acids and their subsequent esterification into triglycerides.[7]

Table 1: Human Studies on Fructose Consumption and NAFLD

| Study Population | Fructose Intervention | Duration | Key Quantitative Outcomes | Reference |

|---|---|---|---|---|

| 49 patients with NAFLD, 24 controls | Dietary history assessment | Cross-sectional | Fructose consumption was ~2-3 fold higher in NAFLD patients (365 kcal/day vs. 170 kcal/day, p<0.05). | [10] |

| Healthy men | High-fructose diet | Short-term | Associated with increased de novo lipogenesis and liver fat accumulation. | [11] |

| Children with NAFLD | Fructose-containing beverages | N/A | Fructose consumption is associated with increased hepatic fat, inflammation, and possibly fibrosis. | [1][10] |

| Overweight subjects | Replacement of sugar-sweetened beverages (SSB) with artificially sweetened beverages | N/A | Decreased intrahepatocellular lipid concentrations. |[11] |

Insulin Resistance

Fructose consumption contributes significantly to both hepatic and systemic insulin resistance. The accumulation of lipid intermediates like diacylglycerol (DAG) in the liver, resulting from enhanced DNL, can activate protein kinase C ε (PKCε), which in turn impairs insulin receptor substrate 2 (IRS2) signaling, a key step in the insulin pathway.[12] Studies in rats have shown that fructose feeding leads to decreased protein and mRNA levels of the insulin receptor and IRS2 in the liver.[12] This effect appears to be independent of total caloric intake or weight gain.[12]

Hyperuricemia and Gout

The rapid phosphorylation of fructose by KHK depletes intracellular ATP. This triggers the activation of AMP deaminase, which degrades AMP into inosine (B1671953) monophosphate (IMP) and ultimately to uric acid.[8] This process can elevate serum uric acid levels within minutes of fructose ingestion.[8][13] Chronic hyperuricemia is a known cause of gout, a painful inflammatory arthritis, and is also an independent risk factor for hypertension and cardiovascular disease.[7][14]

Table 2: Fructose Intake and Serum Uric Acid Levels

| Study Design | Fructose Intervention | Participants | Key Quantitative Outcomes | Reference |

|---|---|---|---|---|

| Randomized Crossover | 25g fructose drink | 10 healthy individuals | Serum uric acid was significantly higher after fructose vs. sucrose or isomaltulose from 30-120 min. | [15] |

| Observational (NHANES) | Consumption of sugar-sweetened soft drinks | Men | Consistent link between high fructose corn syrup soda consumption and higher serum uric acid. | [13] |

| Infusion Study | Fructose infusion (0.5 g/kg BW) | 8 healthy men, 4 gout patients | Observed elevated serum uric acid levels. | [16] |

| Prospective Study | >2 sugary sodas per day | Men | 85% higher risk for gout compared to <1 soda per month. |[13] |

Cardiovascular Disease

Fructose consumption is linked to several cardiovascular risk factors. The primary mechanism is through fructose-induced dyslipidemia, characterized by elevated fasting and postprandial triglycerides.[2][17] The liver packages triglycerides synthesized via DNL into very-low-density lipoproteins (VLDL), which are secreted into the bloodstream.[18] High levels of circulating triglycerides are a well-established risk factor for atherosclerotic cardiovascular disease. While some meta-analyses show inconsistent results, many studies, particularly those involving higher fructose doses, demonstrate a clear link between fructose intake and adverse lipid profiles.[19][20] A higher intake of total sugar and fructose has been associated with an increased risk of cardiovascular disease mortality.[21]

Impact on Gut Microbiota

The gut is the first site of interaction with dietary fructose. When fructose intake exceeds the absorptive capacity of the small intestine, the excess passes into the colon where it is fermented by the gut microbiota.[3] This can lead to dysbiosis, altering the composition and function of the microbial community. Studies in mice show that a high-fructose diet can decrease the abundance of beneficial Bacteroidetes and increase Proteobacteria.[3] Such alterations may impair the intestinal barrier, leading to increased permeability ("leaky gut") and allowing bacterial components like lipopolysaccharide (LPS) to enter portal circulation, which can trigger hepatic inflammation and contribute to NAFLD.[3][4]

Experimental Protocols and Models

Rodent Model of High-Fructose Diet-Induced Metabolic Syndrome

Rodent models are crucial for investigating the causal mechanisms of fructose-induced disease. A common protocol involves providing fructose in drinking water or as a component of a solid diet.

Typical Experimental Protocol:

-

Animals: Male Wistar rats or C57BL/6 mice are commonly used.[22][23]

-

Acclimatization: Animals are housed for 1-2 weeks under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Induction Diet:

-

Control Group: Fed a standard chow diet.

-

Fructose Group: Fed a standard chow diet and provided with a 10-40% (w/v) fructose solution as their sole source of drinking water.[24]

-

High-Fat/High-Fructose Group: Fed a diet high in fat (e.g., 45-60% kcal from fat) and provided with a fructose solution to model the interaction of dietary components common in Western diets.[25][26]

-

-

Duration: The intervention typically lasts from 6 to 12 weeks to induce features of metabolic syndrome.[24][26]

-

Key Outcome Measures:

-

Metabolic Parameters: Weekly monitoring of body weight, food, and fluid intake. At the end of the study, measure fasting blood glucose, insulin, triglycerides, and cholesterol.

-

Insulin Resistance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) during the final weeks of the protocol.

-

Liver Analysis: Harvest liver tissue for histological analysis (H&E and Oil Red O staining for steatosis), and measure hepatic triglyceride content.

-

Gene Expression: Use qPCR or Western blot to analyze the expression of key genes and proteins in metabolic pathways (e.g., KHK, SREBP-1c, FAS, ACC) in liver tissue.

-

Conclusion and Implications for Drug Development

The biochemical and physiological evidence strongly indicates that excessive consumption of fructose, particularly from added sugars, is a significant contributor to the epidemics of obesity, NAFLD, and type 2 diabetes. The unique hepatic metabolism of fructose, which bypasses key regulatory checkpoints, results in a metabolic state favoring lipogenesis, inflammation, and insulin resistance.

For drug development professionals, several nodes within the fructose metabolism and its downstream signaling pathways represent promising therapeutic targets:

-

Inhibition of Fructokinase (KHK): Blocking the first committed step of fructose metabolism could prevent all major downstream deleterious effects. KHK inhibitors are currently in clinical development and have shown promise in preventing fructose-induced metabolic disturbances in animal models.[27][28]

-

Targeting Lipogenic Pathways: Modulating the activity of transcription factors like SREBP-1c and ChREBP, or enzymes such as ACC and FAS, could reduce hepatic steatosis.

-

Ameliorating Gut Dysbiosis: Interventions that restore a healthy gut microbiome, such as targeted probiotics or prebiotics, may mitigate fructose-induced intestinal permeability and subsequent hepatic inflammation.

A deeper understanding of the mechanisms detailed in this guide is essential for developing effective strategies to prevent and treat the adverse health consequences of high fructose consumption.

References

- 1. Dietary fructose in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. The impact of dietary fructose on gut permeability, microbiota, abdominal adiposity, insulin signaling and reproductive function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease [frontiersin.org]

- 6. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease [mdpi.com]

- 8. Fructose and Uric Acid: Major Mediators of Cardiovascular Disease Risk Starting at Pediatric Age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Fructose consumption as a risk factor for non-alcoholic fatty liver disease. [scholars.duke.edu]

- 11. openheart.bmj.com [openheart.bmj.com]

- 12. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gout and Sugar: The Role of Fructose in Gout Flare-Ups [healthline.com]

- 14. New Research Exposes the Health Risks of Fructose and Sugary Drinks - American College of Cardiology [acc.org]

- 15. Acute effect of fructose, sucrose, and isomaltulose on uric acid metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Interaction Between Dietary Fructose and Gut Microbiota in Hyperuricemia and Gout [frontiersin.org]

- 17. Metabolic effects of dietary fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fructose, insulin resistance, and metabolic dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Fructose as a Cardiovascular Risk Factor: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. medicalnewsbulletin.com [medicalnewsbulletin.com]

- 22. Recent Developments in Rodent Models of High-Fructose Diet-Induced Metabolic Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]

- 24. Recent Developments in Rodent Models of High-Fructose Diet-Induced Metabolic Syndrome: A Systematic Review [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. A novel mice model of metabolic syndrome: the high-fat-high-fructose diet-fed ICR mice [jstage.jst.go.jp]

- 27. The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sweet Science: How Insights into Fructose Metabolism Are Helping to Fight Liver Disease | Pfizer [pfizer.com]

Methodological & Application

Synthesis of Topiramate from Diacetone Fructose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Topiramate (B1683207), an anticonvulsant drug, utilizing 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (diacetone fructose) as the starting material. The following sections outline the primary synthetic strategies, present quantitative data for process optimization, and provide detailed experimental protocols and reaction mechanisms.

Introduction

Topiramate is a sulfamate-substituted monosaccharide that is widely used in the treatment of epilepsy and migraine. The synthesis of Topiramate from diacetone fructose (B13574) offers a stereochemically controlled route to the final product. This compound, a protected derivative of D-fructose, serves as a readily available and cost-effective chiral precursor. The primary transformations involve the sulfamoylation of the free hydroxyl group of this compound. This can be achieved through two main synthetic pathways: a two-step process via a chlorosulfonate intermediate and a one-pot reaction with sulfamide (B24259). This document details both methodologies, providing comparative data to aid in process selection and development.

Synthetic Strategies

There are two primary, well-documented strategies for the synthesis of Topiramate from this compound:

-

Method A: Two-Step Synthesis via Chlorosulfonate Intermediate: This is a widely employed method that involves the reaction of this compound with sulfuryl chloride in the presence of a base to form a chlorosulfonate intermediate. This intermediate is then reacted with ammonia (B1221849) to yield Topiramate.

-

Method B: One-Pot Synthesis with Sulfamide: This approach involves the direct reaction of this compound with sulfamide in the presence of a base and a suitable solvent to produce Topiramate in a single reactive step.

The choice between these methods may depend on factors such as desired purity, yield, process safety, and scalability.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of Topiramate from this compound, allowing for a comparative analysis of different reaction conditions and their outcomes.

| Method | Key Reagents | Solvent(s) | Base | Yield (%) | Purity (%) | Reference |

| A1: Chlorosulfonate | Sulfuryl chloride, Ammonia gas | Toluene (B28343)/Methylene (B1212753) dichloride (9:1) | Pyridine (B92270) | 94 ± 3 | >99 | [1] |

| A2: Chlorosulfonate | Sulfuryl chloride, Ammonia gas | Xylene, Tetrahydrofuran (B95107) | Not specified | High | High | [2] |

| A3: Chlorosulfonate | Sulfuryl chloride, Aqueous ammonia | Toluene, Ethyl acetate | Pyridine | 43.0 | High | [3] |

| A4: Chlorosulfonate | Sulfuryl chloride, Ammonium (B1175870) acetate | Acetonitrile | - | >99.5 | >99.5 | [4] |

| B1: Sulfamide | Sulfuric diamide | Toluene | 2-Picoline | - | High | [5] |

| B2: Sulfamide | Sulfamide | o-Xylene | 4-tert-Butylpyridine | High | High | [6] |

Note: Yields and purities can vary based on reaction scale, purity of starting materials, and specific work-up and purification procedures.

Experimental Protocols

Method A: Two-Step Synthesis via Chlorosulfonate Intermediate

This protocol is a representative example of the two-step synthesis of Topiramate.

Step 1: Synthesis of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose Chlorosulfonate

-

In a reaction flask, dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (1 equivalent) in a 9:1 mixture of toluene and methylene dichloride.

-

Add pyridine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, dilute sodium hydroxide (B78521) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose chlorosulfonate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Topiramate

-

Dissolve the crude chlorosulfonate intermediate from Step 1 in a 9:1 mixture of tetrahydrofuran and methylene dichloride.

-

In a sealed reaction vessel, pass ammonia gas through the solution at room temperature until the pressure remains constant, indicating saturation.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC for the disappearance of the chlorosulfonate intermediate.

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude Topiramate.

-

Purify the crude product by recrystallization from a suitable solvent system, such as absolute ethanol (B145695) and cyclohexane, to yield pure Topiramate.[1]

Method B: One-Pot Synthesis with Sulfamide

This protocol provides a more direct route to Topiramate.

-

To a reaction flask, add this compound (1 equivalent), sulfamide (2 equivalents), and 2-picoline (2 equivalents).[5]

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the reaction mixture with an aqueous solution of sodium hydroxide (1M).

-

Separate the aqueous layer and neutralize it with a 6M aqueous solution of hydrochloric acid, which will cause the Topiramate to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Dry the product under vacuum at 50°C to obtain crude Topiramate.

-

Further purification can be achieved by recrystallization from a mixture of isopropanol (B130326) and water.

Reaction Pathways and Mechanisms

The following diagrams illustrate the synthetic pathways and a proposed reaction mechanism.

Caption: Overview of the two main synthetic pathways to Topiramate from this compound.

Caption: Proposed reaction mechanism for the synthesis of Topiramate using sulfamide and 2-picoline.[5]

Purification and Characterization

Purification of the crude Topiramate is crucial to obtain a product of high purity suitable for pharmaceutical applications.

-

Recrystallization: The most common method for purifying crude Topiramate is recrystallization. A variety of solvent systems have been reported, including:

-

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess the purity of the crystalline solid.

-

Safety Considerations

-

Sulfuryl chloride is a corrosive and toxic reagent. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Ammonia gas is a corrosive and toxic gas. It should be handled in a well-ventilated area or a fume hood.

-

Organic solvents such as toluene, methylene dichloride, and tetrahydrofuran are flammable and may be toxic. Appropriate safety precautions should be taken to avoid ignition sources and inhalation of vapors.

-

It is highly recommended to consult the Safety Data Sheets (SDS) for all reagents and solvents used in these protocols before commencing any experimental work.

References

- 1. CN101450951A - Method for producing topiramate - Google Patents [patents.google.com]

- 2. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]

- 3. CN101045740A - Preparation method of topiramate - Google Patents [patents.google.com]

- 4. CN105566405A - Preparation method of high-purity topiramate - Google Patents [patents.google.com]

- 5. sid.ir [sid.ir]

- 6. WO2004078769A1 - Process for the preparation of anticonvulsant derivatives of topiramate - Google Patents [patents.google.com]

- 7. WO2007108009A1 - A process for purification of topiramate - Google Patents [patents.google.com]

Application Notes and Protocols: Diacetone Fructose as a Chiral Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diacetone fructose (B13574), formally known as 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, is a versatile and commercially available chiral building block derived from D-fructose. Its rigid pyranose structure, with two isopropylidene protecting groups, leaves the anomeric hydroxyl group at C-1 and the hydroxymethyl group at C-6 available for chemical modification. This unique structural feature, combined with its inherent chirality, makes diacetone fructose an invaluable starting material and chiral auxiliary in a variety of stereoselective transformations. These transformations are crucial in the synthesis of complex carbohydrates, natural products, and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound.

Application 1: Synthesis of the Anticonvulsant Drug Topiramate

Application Note: this compound is a key starting material in the industrial synthesis of Topiramate, a widely used anticonvulsant medication. The synthesis involves the sulfamoylation of the free hydroxyl group of this compound. Several synthetic routes have been developed, with a common strategy involving the reaction of this compound with a sulfamoylating agent. A two-step process involving initial reaction with sulfuryl chloride to form a chlorosulfate (B8482658) intermediate, followed by amination, is a frequently employed method. Alternatively, a one-pot synthesis using sulfamide (B24259) in the presence of a base has also been reported. The chirality of Topiramate is directly derived from the D-fructose backbone.

Key Synthetic Pathway for Topiramate from this compound:

Caption: Two-step synthesis of Topiramate from this compound.

Quantitative Data for Topiramate Synthesis:

| Step | Reagents and Conditions | Solvent | Yield | Reference |

| Chlorosulfate Formation | This compound, Sulfuryl chloride (1.0-1.8 eq.), Pyridine (B92270) (1.0-1.5 eq.), 0-40 °C | Toluene/Methylene (B1212753) chloride (e.g., 9:1) | High (intermediate) | [1] |

| Amination | Chlorosulfate intermediate, Ammonia (B1221849) | Tetrahydrofuran/Methylene chloride (e.g., 9:1) | >90% (overall) | [1] |

| One-Pot Synthesis | This compound, Sulfamide (1.5-3.0 eq.), Pyridine, 155 °C | o-Xylene | Variable (product formed) | [2] |

Experimental Protocol: Two-Step Synthesis of Topiramate

Step 1: Formation of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose-1-O-chlorosulfate [1]

-

To a solution of this compound (1.0 eq.) in a mixed solvent of toluene and methylene chloride (9:1 v/v), add pyridine (1.2 eq.) under an inert atmosphere (e.g., Nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.5 eq.) in methylene chloride to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the chlorosulfate intermediate is typically used directly in the next step without isolation.

Step 2: Amination to form Topiramate [1]

-

Cool the reaction mixture from Step 1 to below 0 °C.

-

Introduce ammonia gas into the reaction vessel under controlled pressure (0.1-0.5 atm) while vigorously stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue the introduction of ammonia until the reaction is complete (monitor by TLC or HPLC).

-

After completion, quench the reaction by the careful addition of water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Topiramate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/cyclohexane) to yield pure Topiramate. The final product can be dried under vacuum at 45 °C.[1]

Application 2: Fructose-Derived Chiral Ketone Catalyst for Asymmetric Epoxidation

Application Note: The chiral environment provided by this compound can be exploited to create effective asymmetric catalysts. A notable example is the Shi catalyst, a fructose-derived ketone that catalyzes the asymmetric epoxidation of a wide range of olefins with high enantioselectivity, using Oxone as the primary oxidant. The catalyst is synthesized from a protected fructose derivative, and its catalytic activity relies on the in-situ formation of a chiral dioxirane. This methodology provides a powerful tool for accessing enantiomerically enriched epoxides, which are versatile intermediates in organic synthesis.

Workflow for Asymmetric Epoxidation using a Fructose-Derived Catalyst:

Caption: Synthesis and application of the fructose-derived ketone catalyst.

Quantitative Data for Asymmetric Epoxidation:

| Olefin Substrate | Catalyst Loading (mol%) | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-β-Methylstyrene | 30 | CH₃CN/aq. EDTA | 92 | 92 |

| 1-Phenylcyclohexene | 30 | CH₃CN/aq. EDTA | 95 | 95 |

| trans-Stilbene | 30 | CH₃CN/aq. EDTA | 90 | 87 |

| Indene | 30 | CH₃CN/aq. EDTA | 85 | 88 |

Data obtained from representative procedures.

Experimental Protocol: Preparation and Use of a Fructose-Derived Ketone Catalyst

Part A: Synthesis of the Fructose-Derived Ketone Catalyst (adapted from a procedure starting with D-fructose)[]

-

Acetonation: D-fructose is first converted to this compound using acetone (B3395972) and an acid catalyst (e.g., concentrated sulfuric acid).[]

-

Oxidation: The free hydroxyl group of a this compound isomer (1,2:4,5-di-O-isopropylidene-β-D-fructopyranose) is oxidized to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in the presence of a molecular sieve.[]

-